molecular formula C21H16Cl2FN3O4 B3130233 N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide CAS No. 341966-68-5

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

Cat. No. B3130233
CAS RN: 341966-68-5
M. Wt: 464.3
InChI Key: JJERCASITQPZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is a useful research compound. Its molecular formula is C21H16Cl2FN3O4 and its molecular weight is 464.3. The purity is usually 95%.
BenchChem offers high-quality N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Crystalline Fluoro-Functionalized Imines : The research focuses on synthesizing two halo-functionalized crystalline Schiff base (imine) compounds. The study provides a detailed analysis of the synthesis process, crystal structures, and the role of fluorine atoms in stabilizing the crystal packing through Hirshfeld surface analysis. Additionally, quantum chemical calculations complement the experimental studies to elucidate the compounds' structures. The findings suggest potential applications in Nonlinear Optical (NLO) applications due to the compounds' stability and NLO properties (Ashfaq et al., 2022).

Computational and Molecular Modeling

Therapeutical Potential of Imines : This study synthesized novel imine compounds and used Single Crystal X-ray Diffraction (SCXRD) for structural exposition. The compounds' structure and stability were further analyzed through Density Functional Theory (DFT) and Hirshfeld surface study. The compounds also underwent molecular modeling against enzymes, revealing their inhibition potential. In silico ADMET studies provided insights into the physiochemical nature and drug-like behavior of these novel compounds (Tatlidil et al., 2022).

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2FN3O4/c1-29-18-8-9-25-21(31-16-6-4-15(24)5-7-16)19(18)20(28)26-12-27-30-11-13-2-3-14(22)10-17(13)23/h2-10,12H,11H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJERCASITQPZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
Reactant of Route 2
Reactant of Route 2
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
Reactant of Route 3
Reactant of Route 3
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
Reactant of Route 4
Reactant of Route 4
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
Reactant of Route 5
Reactant of Route 5
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
Reactant of Route 6
Reactant of Route 6
N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.